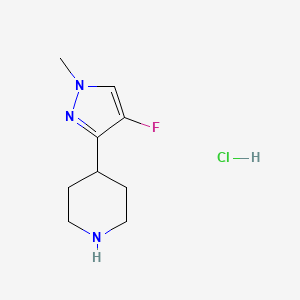
4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It features a pyrazole ring substituted with a fluorine atom and a methyl group, as well as a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Methylation: The methyl group at the 1-position is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Piperidine Attachment: The piperidine ring is attached to the pyrazole core through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or piperidines.
Applications De Recherche Scientifique
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the piperidine ring contributes to its overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the piperidine ring. Similar compounds include:
4-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)piperidinehydrochloride
4-(4-Fluoro-1-ethyl-1H-pyrazol-3-yl)piperidinehydrochloride
4-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)piperidinehydrochloride
These compounds share the pyrazole and piperidine motifs but differ in the position and nature of the substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H15ClFN3 |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
4-(4-fluoro-1-methylpyrazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H14FN3.ClH/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Clé InChI |
PWULFIXWCYAUNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2CCNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


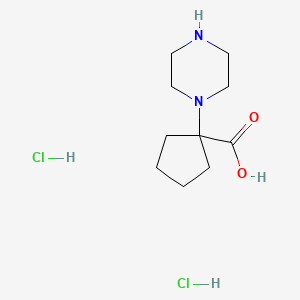
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
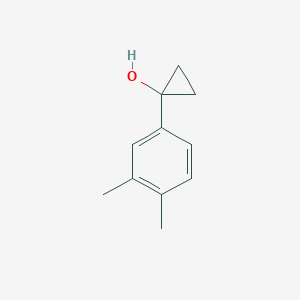
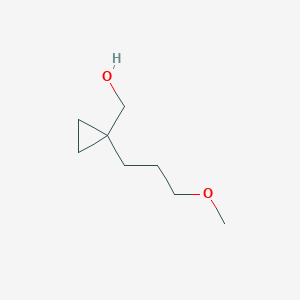
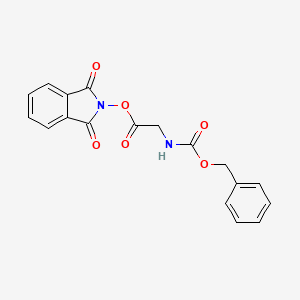
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
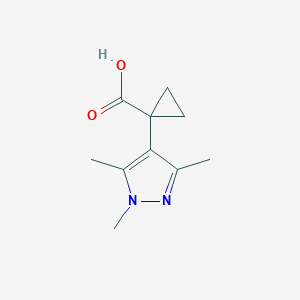
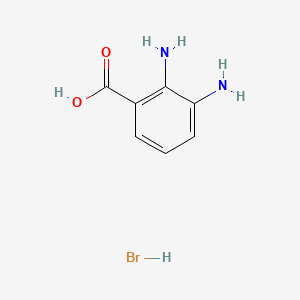
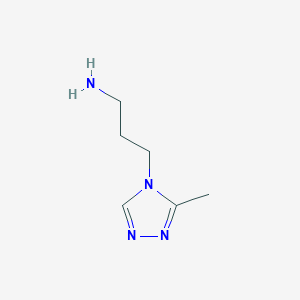
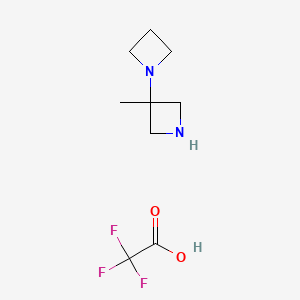
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
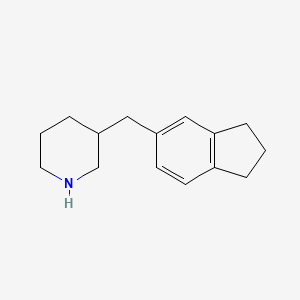
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
